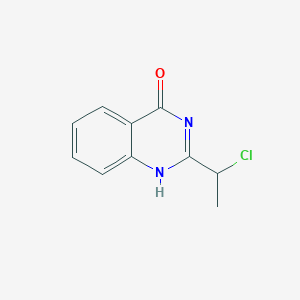
6-Acetyl-5-cycloheptene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5-cycloheptene-1,4-dione, also known as ACBD, is a cyclic diketone that has been widely studied for its chemical and biological properties. This compound has been synthesized through various methods and has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-Acetyl-5-cycloheptene-1,4-dione is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
6-Acetyl-5-cycloheptene-1,4-dione has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Acetyl-5-cycloheptene-1,4-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. However, 6-Acetyl-5-cycloheptene-1,4-dione is also highly reactive and can be difficult to handle, requiring careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 6-Acetyl-5-cycloheptene-1,4-dione. One potential area of study is the development of new synthetic methods for 6-Acetyl-5-cycloheptene-1,4-dione and its derivatives. Another area of research is the investigation of the biological activity of 6-Acetyl-5-cycloheptene-1,4-dione and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the development of new methods for the delivery of 6-Acetyl-5-cycloheptene-1,4-dione to specific tissues and organs could lead to new therapeutic applications.
Synthesemethoden
The synthesis of 6-Acetyl-5-cycloheptene-1,4-dione can be achieved through several methods, including the reaction of cycloheptanone with acetic anhydride and the oxidation of 5-cycloheptene-1,2-diol. The most common method for synthesizing 6-Acetyl-5-cycloheptene-1,4-dione is the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-5-cycloheptene-1,4-dione has been studied extensively for its biological and chemical properties. It has been found to have potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. 6-Acetyl-5-cycloheptene-1,4-dione has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
196493-35-3 |
|---|---|
Produktname |
6-Acetyl-5-cycloheptene-1,4-dione |
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
6-acetylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
MKDKHDHQBZKCAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Kanonische SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Synonyme |
5-Cycloheptene-1,4-dione, 6-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



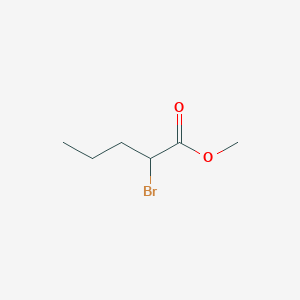
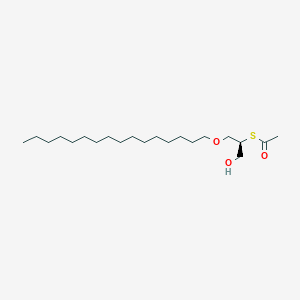

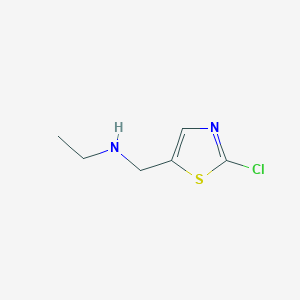

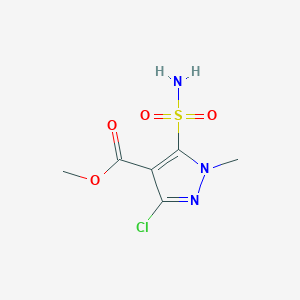
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
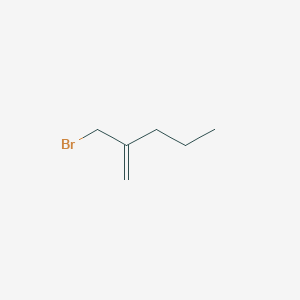
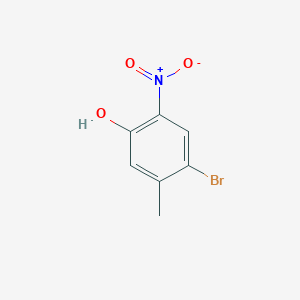
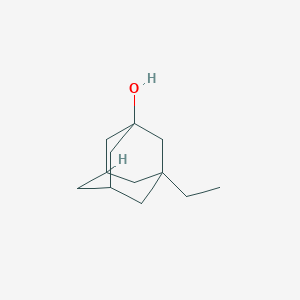
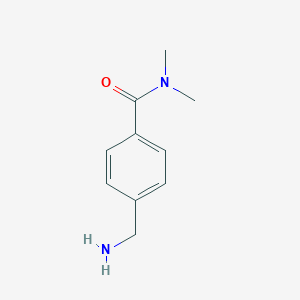

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
